4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazinone class. It emerged from high-throughput screening efforts aimed at identifying novel nonsteroidal antagonists for the mineralocorticoid receptor (MR) []. This compound exhibits significant potential for the treatment of cardiovascular diseases, including hypertension and congestive heart failure, due to its ability to selectively block MR activation [].
The synthesis of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one and its derivatives is achieved through a multi-step process starting with 6-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-1,4-benzoxazin-3(4H)-one, a high-throughput screening hit compound [].
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one acts as a selective antagonist of the mineralocorticoid receptor (MR) []. The mechanism of action involves competitive binding to the ligand-binding domain of the MR, preventing the binding of aldosterone, the natural ligand for MR []. This inhibition disrupts the downstream signaling cascade initiated by MR activation, ultimately reducing the expression of genes involved in sodium reabsorption and potassium excretion in the kidneys []. This mechanism contributes to the compound's antihypertensive effect.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2